4-(1,3-Benzoxazol-2-yl)aniline
Overview
Description
4-(Benzo[d]oxazol-2-yl)aniline is a chemical compound known for its potent antitumor properties. It has shown significant inhibitory activity against mammary carcinoma cell lines, making it a valuable compound in cancer research .
Mechanism of Action
Target of Action
4-(1,3-Benzoxazol-2-yl)aniline is primarily used in proteomics research . It functions as an organic material in OLEDs. Specifically, it is classified as a hole transport material (HTM). HTMs play a crucial role in OLED operation by facilitating the movement of positively charged holes from the anode to the emissive layer where light is generated.
Mode of Action
The compound interacts with its targets by facilitating the movement of positively charged holes from the anode to the emissive layer in OLEDs. This interaction results in the generation of light, which is a crucial aspect of OLED operation.
Biochemical Pathways
Result of Action
The primary result of the action of this compound is the generation of light in OLEDs. This occurs as a result of the compound facilitating the movement of positively charged holes from the anode to the emissive layer.
Action Environment
The action of this compound, like many other compounds, can be influenced by environmental factors. For instance, the compound is a solid that should be stored at room temperature . These conditions can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
4-(1,3-Benzoxazol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit inhibitory activity against mammary carcinoma cell lines . The nature of these interactions often involves binding to specific active sites on enzymes or proteins, thereby modulating their activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to have anti-inflammatory properties, with significant efficacy in membrane stabilization and proteinase inhibition . These effects highlight its potential in modulating cellular responses and therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s structure allows it to fit into the active sites of enzymes, thereby altering their function. Additionally, it has been found to act as a hole transport material in organic light-emitting diodes (OLEDs), facilitating the movement of positively charged holes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its stability under specific conditions, allowing for prolonged observation of its effects in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the compound’s safety profile is essential for its potential application in therapeutic settings . Detailed studies on dosage variations can provide insights into its optimal use and potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and efficacy . Understanding these pathways is crucial for predicting its behavior in biological systems and optimizing its use in research and therapy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with specific transporters and binding proteins that facilitate its movement and localization. These interactions determine its accumulation in particular cellular compartments, affecting its overall efficacy
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzo[d]oxazol-2-yl)aniline typically involves the reaction of 2-aminophenol with benzoic acid derivatives under specific conditions. One common method includes refluxing the mixture in the presence of a dehydrating agent like phosphorous oxychloride .
Industrial Production Methods: Industrial production methods for 4-(Benzo[d]oxazol-2-yl)aniline are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzo[d]oxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are frequently employed
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, and sulfonated products
Scientific Research Applications
4-(Benzo[d]oxazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its antitumor properties, particularly against breast cancer cell lines
Industry: Potential applications in the development of new pharmaceuticals and chemical products
Comparison with Similar Compounds
- 2-(Benzo[d]oxazol-2-yl)aniline
- 4-(Benzo[d]thiazol-2-yl)aniline
- 4-(Benzo[d]imidazol-2-yl)aniline
Comparison: 4-(Benzo[d]oxazol-2-yl)aniline is unique due to its specific inhibitory activity against mammary carcinoma cell lines. While similar compounds may also exhibit antitumor properties, the exact molecular interactions and efficacy can vary significantly .
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYQBYQGHHGXBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066665 | |
Record name | Benzenamine, 4-(2-benzoxazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49678845 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
20934-81-0 | |
Record name | 2-(p-Aminophenyl)benzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20934-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-(2-benzoxazolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020934810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-(2-benzoxazolyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4-(2-benzoxazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,3-BENZOXAZOL-2-YL)ANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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